molecular formula C15H10F6N2O3 B13578387 1,3-Bis[4-(trifluoromethoxy)phenyl]urea

1,3-Bis[4-(trifluoromethoxy)phenyl]urea

Cat. No.: B13578387
M. Wt: 380.24 g/mol
InChI Key: RSCCKXHOLGSHCN-UHFFFAOYSA-N
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Description

1,3-Bis[4-(trifluoromethoxy)phenyl]urea is a compound that belongs to the class of bis-ureas. It contains two 4-(trifluoromethoxy)phenyl groups attached to a central urea moiety. This compound is known for its lipophilic properties and is often used in the design of inhibitors for various enzymes, including soluble epoxide hydrolase (sEH) .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis[4-(trifluoromethoxy)phenyl]urea can be synthesized by reacting 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines. The reaction typically yields the desired bis-urea compound in 58-80% yields . The reaction conditions involve the use of solvents such as acetonitrile and purified water, and the process is monitored using high-performance liquid chromatography (HPLC) with UV detection .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[4-(trifluoromethoxy)phenyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include alkyl halides, nucleophiles, and oxidizing or reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted urea derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis[4-(trifluoromethoxy)phenyl]urea is unique due to its specific structure, which allows it to form strong hydrogen bonds with enzyme active sites. This property makes it a potent inhibitor of soluble epoxide hydrolase (sEH) and other enzymes .

Properties

Molecular Formula

C15H10F6N2O3

Molecular Weight

380.24 g/mol

IUPAC Name

1,3-bis[4-(trifluoromethoxy)phenyl]urea

InChI

InChI=1S/C15H10F6N2O3/c16-14(17,18)25-11-5-1-9(2-6-11)22-13(24)23-10-3-7-12(8-4-10)26-15(19,20)21/h1-8H,(H2,22,23,24)

InChI Key

RSCCKXHOLGSHCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F

Origin of Product

United States

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